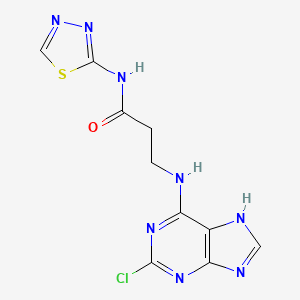![molecular formula C16H13N5O2S B15103192 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B15103192.png)
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzimidazole moiety linked to a thienopyrimidine structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the benzimidazole and thienopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Thienopyrimidine derivatives: Investigated for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is unique due to its combined benzimidazole and thienopyrimidine structures, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C16H13N5O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C16H13N5O2S/c22-14(8-21-9-18-15-10(16(21)23)5-6-24-15)17-7-13-19-11-3-1-2-4-12(11)20-13/h1-6,9H,7-8H2,(H,17,22)(H,19,20) |
InChI Key |
PREZSKATIVLJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15103109.png)
![4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B15103111.png)

![2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B15103121.png)

![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one](/img/structure/B15103131.png)
![N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15103134.png)
![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15103155.png)
![Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate](/img/structure/B15103160.png)
![3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15103162.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B15103176.png)
![N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B15103180.png)


